REACTION_SMILES
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[Br:13][c:14]1[cH:15][n:16][cH:17][c:18]([F:20])[cH:19]1.[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[CH3:1][CH2:2][CH2:3][CH2:4][Li:5].[CH3:21][C:22]([CH3:23])=[O:24].[CH:6]([NH:7][CH:8]([CH3:9])[CH3:10])([CH3:11])[CH3:12]>>[Br:13][c:14]1[cH:15][n:16][cH:17][c:18]([F:20])[c:19]1[C:22]([CH3:21])([CH3:23])[OH:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cncc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NC(C)C
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Name
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Type
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product
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Smiles
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CC(C)(O)c1c(F)cncc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |